Cas no 37462-47-8 (7,8-dimethoxy-2,3,4,5-tetrahydro-1h-3-benzazepine)
37462-47-8 structure
Product Name:7,8-dimethoxy-2,3,4,5-tetrahydro-1h-3-benzazepine
CAS-nummer:37462-47-8
MF:C12H17NO2
MW:207.268883466721
CID:1483767
PubChem ID:12923429
Update Time:2025-08-05
7,8-dimethoxy-2,3,4,5-tetrahydro-1h-3-benzazepine Chemische en fysische eigenschappen
Naam en identificatie
-
- 7,8-dimethoxy-2,3,4,5-tetrahydro-1h-3-benzazepine
- AGN-PC-00K3T5
- SureCN3162737
- EN300-58592
- CTK4H8208
- 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine
- AKOS009278810
- AC1Q4713
- 7,8-dimethoxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine
- 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-benz[d]azepine
- 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benz[d]azepin
- AG-F-31636
- 1,2,4,5-tetrahydro-7,8-dimethoxy-3H,3-benzazepine
- MCULE-9900580657
- AGN-PC-00K3T5; SureCN3162737; EN300-58592; CTK4H8208; 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine; AKOS009278810; AC1Q4713; 7,8-dimethoxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine; 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-benz[d]azepine; 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benz[d]azepin; AG-F-31636; 1,2,4,5-tetrahydro-7,8-dimethoxy-3H,3-benzazepine; MCULE-9900580657;
- 37462-47-8
- AT34748
- 1H-3-Benzazepine,2,3,4,5-tetrahydro-7,8-dimethoxy-
- DTXSID50513074
- MHKDOURMQPZPAG-UHFFFAOYSA-N
- SCHEMBL3162737
-
- Inchi: 1S/C12H17NO2/c1-14-11-7-9-3-5-13-6-4-10(9)8-12(11)15-2/h7-8,13H,3-6H2,1-2H3
- InChI-sleutel: MHKDOURMQPZPAG-UHFFFAOYSA-N
- LACHT: O(C)C1C(=CC2CCNCCC=2C=1)OC
Berekende eigenschappen
- Exacte massa: 207.12601
- Monoisotopische massa: 207.125928785g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 2
- Complexiteit: 178
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.7
- Topologisch pooloppervlak: 30.5Ų
Experimentele eigenschappen
- PSA: 30.49
7,8-dimethoxy-2,3,4,5-tetrahydro-1h-3-benzazepine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-58592-0.05g |
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine |
37462-47-8 | 0.05g |
$864.0 | 2023-02-09 | ||
| Enamine | EN300-58592-0.1g |
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine |
37462-47-8 | 0.1g |
$904.0 | 2023-02-09 | ||
| Enamine | EN300-58592-0.25g |
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine |
37462-47-8 | 0.25g |
$946.0 | 2023-02-09 | ||
| Enamine | EN300-58592-0.5g |
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine |
37462-47-8 | 0.5g |
$987.0 | 2023-02-09 | ||
| Enamine | EN300-58592-1.0g |
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine |
37462-47-8 | 1.0g |
$1027.0 | 2023-02-09 | ||
| Enamine | EN300-58592-2.5g |
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine |
37462-47-8 | 2.5g |
$2014.0 | 2023-02-09 | ||
| Enamine | EN300-58592-5.0g |
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine |
37462-47-8 | 5.0g |
$2981.0 | 2023-02-09 | ||
| Enamine | EN300-58592-10.0g |
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine |
37462-47-8 | 10.0g |
$4421.0 | 2023-02-09 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1825904-100mg |
7,8-Dimethoxy-2,3,4,5-tetrahydro-1h-benzo[d]azepine |
37462-47-8 | 100mg |
¥11849.00 | 2024-05-16 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1825904-250mg |
7,8-Dimethoxy-2,3,4,5-tetrahydro-1h-benzo[d]azepine |
37462-47-8 | 250mg |
¥13346.00 | 2024-05-16 |
7,8-dimethoxy-2,3,4,5-tetrahydro-1h-3-benzazepine Gerelateerde literatuur
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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